Ethyl 4-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multiple steps. The process starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include the use of reagents such as ethyl acetate, methoxybenzene derivatives, and imidazolidinone compounds. Reaction conditions often involve refluxing, stirring, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Scientific Research Applications
ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can be compared with other similar compounds, such as:
ETHYL 3-(4-METHOXYPHENYL)-1-(2-(4-METHOXYPHENYL)-2-OXOETHYL)-1H-PYRAZOLE-5-CARBOXYLATE: This compound has a similar structure but differs in its functional groups and biological activities.
2-{2-[(4-METHOXYPHENOXY)METHYL]PHENYL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE: Another compound with similar aromatic rings but different functional groups and applications.
Properties
Molecular Formula |
C29H29N3O7 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O7/c1-4-39-28(35)20-10-12-21(13-11-20)30-26(33)17-25-27(34)32(22-6-5-7-24(16-22)38-3)29(36)31(25)18-19-8-14-23(37-2)15-9-19/h5-16,25H,4,17-18H2,1-3H3,(H,30,33) |
InChI Key |
ZQSXHXWWAPMJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.